![molecular formula C10H17NO2 B13325841 Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13325841.png)
Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate: is a bicyclic compound with a unique structure that makes it an interesting subject for various chemical and biological studies. This compound is known for its stability and reactivity, which are attributed to its bicyclo[2.2.1]heptane framework. It is often used in synthetic organic chemistry due to its potential to undergo a variety of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This method allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane framework from simple starting materials under mild conditions . The reaction typically involves the use of a chiral organocatalyst to ensure high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate can be used as a probe to study enzyme-substrate interactions due to its stable and rigid structure.
Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its stability and reactivity make it a suitable candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with unique properties. Its bicyclic structure imparts rigidity and stability to the resulting materials.
Wirkmechanismus
The mechanism by which Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, its bicyclic structure provides a stable framework that can undergo various transformations. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
- Bicyclo[2.2.1]heptane, 2-methyl-, exo-
Uniqueness: Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of the aminomethyl group, which provides additional reactivity and potential for functionalization compared to other similar compounds. This makes it a versatile building block in synthetic chemistry and a valuable tool in various research applications .
Eigenschaften
IUPAC Name |
methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-8(12)10-4-2-9(6-10,7-11)3-5-10/h2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRWXPNPIPVMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

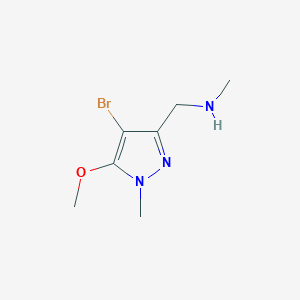
![5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole](/img/structure/B13325770.png)
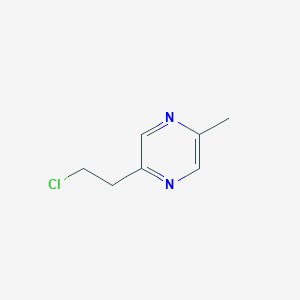

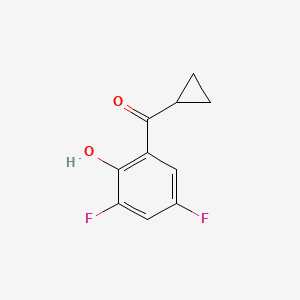

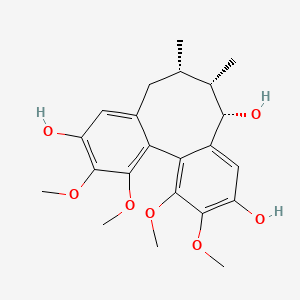

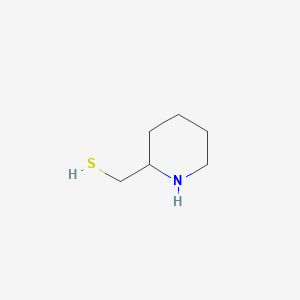
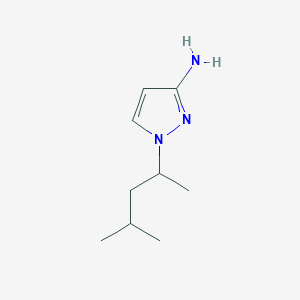
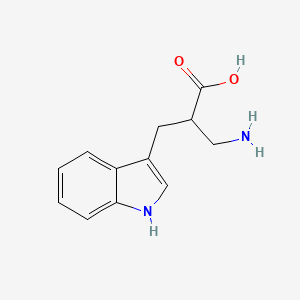
![Benzyl 3-(5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13325823.png)
![tert-Butyl (R)-8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13325833.png)
